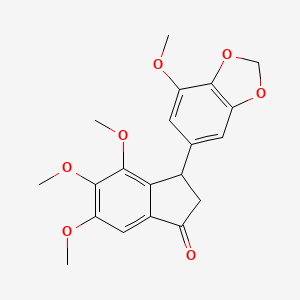
4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone is a complex organic compound that belongs to the class of indanones. Indanones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. This compound features multiple methoxy groups and a benzodioxole moiety, which contribute to its unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indanone Core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and an acid catalyst.
Formation of the Benzodioxole Moiety: This step may involve the cyclization of a catechol derivative with formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the indanone core, leading to the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and benzodioxole moiety could play a role in binding interactions and overall molecular stability.
類似化合物との比較
Similar Compounds
4,5,6-Trimethoxy-1-indanone: Lacks the benzodioxole moiety.
3-(7-Methoxy-1,3-benzodioxol-5-YL)-1-indanone: Lacks the additional methoxy groups.
Uniqueness
The presence of both multiple methoxy groups and a benzodioxole moiety makes 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone unique
特性
分子式 |
C20H20O7 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
4,5,6-trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H20O7/c1-22-14-5-10(6-16-18(14)27-9-26-16)11-7-13(21)12-8-15(23-2)19(24-3)20(25-4)17(11)12/h5-6,8,11H,7,9H2,1-4H3 |
InChIキー |
HHCDDFLUHAYJAL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)C4=CC(=C(C(=C34)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide](/img/structure/B14941965.png)
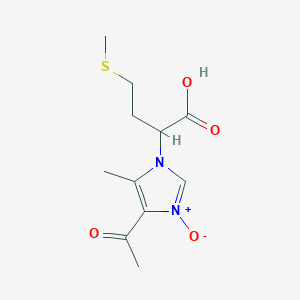
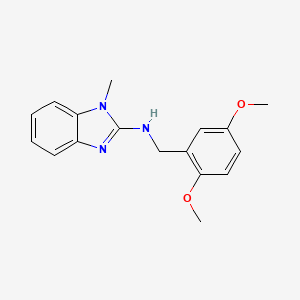
![3,3-dimethyl-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14941972.png)
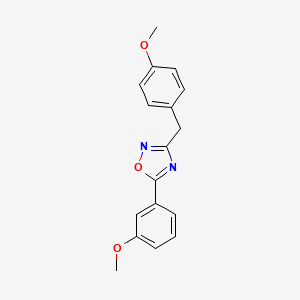
![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)
![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)
![3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942014.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-](/img/structure/B14942020.png)
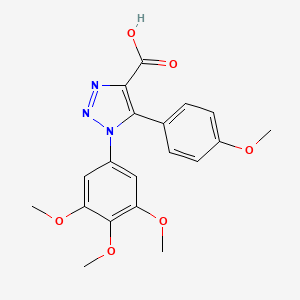
![2-[(4,7-dimethylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B14942025.png)
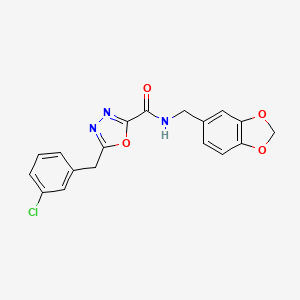
![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
